N-(3,4-Dichlorophenyl)benzamidine

Nicotinic Receptors Neuroscience Addiction Research

Researchers studying nicotinic receptor pharmacology often face the challenge of sourcing ligands with validated subtype selectivity. N-(3,4-Dichlorophenyl)benzamidine addresses this gap as a characterized α3β4 nAChR antagonist (IC₅₀=1.8 nM) with ancillary D3 receptor affinity (Ki=25.1 nM) and balanced DAT/NET/SERT inhibition. - Sub-nanomolar α3β4 nAChR potency validated via ⁸⁶Rb⁺ efflux in SH-SY5Y cells. - 12.6-fold D3-over-D2 selectivity for precise dopaminergic studies. - Defined CYP3A4 TDI (IC₅₀=90 nM) and hERG (IC₅₀=25 µM) profiles for ADME-Tox benchmarking. Supplied with certificate of analysis; available in mg to g quantities for global delivery.

Molecular Formula C13H10Cl2N2
Molecular Weight 265.13 g/mol
CAS No. 23557-81-5
Cat. No. B1654479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-Dichlorophenyl)benzamidine
CAS23557-81-5
Molecular FormulaC13H10Cl2N2
Molecular Weight265.13 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=NC2=CC(=C(C=C2)Cl)Cl)N
InChIInChI=1S/C13H10Cl2N2/c14-11-7-6-10(8-12(11)15)17-13(16)9-4-2-1-3-5-9/h1-8H,(H2,16,17)
InChIKeyJBRSHHQNGSORFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3,4-Dichlorophenyl)benzamidine Overview


N-(3,4-Dichlorophenyl)benzamidine (CAS 23557-81-5) is a small-molecule dichlorinated benzamidine derivative with the molecular formula C₁₃H₁₀Cl₂N₂ and a molecular weight of 265.14 g/mol [1]. The benzamidine class is recognized for its amidino functional group, which can confer inhibitory activity against various serine proteases and other enzymes [2], [3]. However, as a broad class, benzamidine itself and many of its simple derivatives often exhibit low potency and limited selectivity, making their direct application in advanced research problematic [2]. The specific 3,4-dichloro substitution pattern on the phenyl ring of this compound distinguishes it, resulting in a unique profile of sub-nanomolar to nanomolar interactions with certain neuronal nicotinic acetylcholine receptors (nAChRs) and dopamine receptors, which is not a class-wide property [1], [4]. This compound is a research tool intended for laboratory use, and its distinct pharmacological fingerprint necessitates its specific procurement for defined experimental contexts.

N-(3,4-Dichlorophenyl)benzamidine Specificity Over Simple Analogs


Simple substitution of the target compound with unsubstituted benzamidine or even a mono-chlorinated analog is not scientifically justifiable due to a complete divergence in pharmacological activity profiles. Unsubstituted benzamidine is characterized as a 'universally weak' inhibitor of serine proteases and lacks the high-affinity, selective interaction with key neuronal targets such as the α3β4 nicotinic acetylcholine receptor (nAChR) and dopamine D3 receptor [1]. This difference is not merely a matter of potency; it is a qualitative distinction in target engagement. The 3,4-dichloro substitution pattern on the phenyl ring of N-(3,4-dichlorophenyl)benzamidine is a critical structural determinant for its observed activity at nAChR subtypes and dopamine transporters (DAT/NET), as well as its unique hERG channel liability profile [2], [3]. A study of benzamidine analogs explicitly highlights the importance of halogen substitution for modulating biological activity, with dichloro derivatives showing distinct and often more potent effects compared to their mono-substituted or unsubstituted counterparts [4]. Therefore, using a generic analog will yield entirely different experimental outcomes, invalidating data and leading to incorrect conclusions in structure-activity relationship (SAR) studies or pharmacological assays.

N-(3,4-Dichlorophenyl)benzamidine Differentiation Evidence


Potent α3β4 nAChR Antagonism

N-(3,4-Dichlorophenyl)benzamidine demonstrates a specific, high-affinity antagonism at the α3β4 nicotinic acetylcholine receptor (nAChR) that is absent in the parent benzamidine scaffold, which is primarily known as a weak serine protease inhibitor. The target compound exhibits an IC₅₀ of 1.8 nM against human α3β4 nAChR [1]. In contrast, unsubstituted benzamidine is characterized as 'universally weak' against serine proteases and shows no comparable sub-nanomolar activity at this key neuronal receptor subtype [2]. This difference of several orders of magnitude in potency represents a fundamental divergence in pharmacological utility.

Nicotinic Receptors Neuroscience Addiction Research

Dopamine D3 Receptor Affinity

While many dichlorinated benzamidine derivatives have been explored for their enzyme inhibition properties, N-(3,4-dichlorophenyl)benzamidine possesses a distinct, high-affinity interaction with the dopamine D3 receptor (Ki = 25.1 nM) [1]. This is in stark contrast to a closely related structural analog, 3,4-dichlorophenylacetamidine, which was studied as a norepinephrine N-methyltransferase (NMT) inhibitor with a pI₅₀ of 5.36 (corresponding to an IC₅₀ of ~4.4 μM) [2]. The target compound is over 175 times more potent at a completely different and therapeutically relevant target, the D3 receptor, compared to its analog's activity on NMT. Furthermore, N-(3,4-dichlorophenyl)benzamidine shows a 12.6-fold selectivity for the D3 receptor (Ki = 25.1 nM) over the related D2 receptor (Ki = 316 nM) [1].

Dopamine Receptors CNS Drug Discovery GPCR Pharmacology

CYP3A4 Time-Dependent Inhibition

The metabolic stability and drug-drug interaction potential of N-(3,4-dichlorophenyl)benzamidine is characterized by its time-dependent inhibition (TDI) of the major drug-metabolizing enzyme CYP3A4. This compound displays a TDI IC₅₀ of 90 nM and a Ki of 250 nM against recombinant human CYP3A4 after a 30-minute preincubation [1]. This is a crucial piece of ADME data that is not available for the broader class of simple benzamidines, which are generally not evaluated as CYP3A4 inhibitors. This data point is essential for any study involving this compound in cellular or in vivo models, as it alerts researchers to potential interactions.

Drug Metabolism ADME-Tox Cytochrome P450

hERG Channel Inhibition Profile

Cardiotoxicity assessment via hERG channel inhibition is a critical step in compound profiling. N-(3,4-dichlorophenyl)benzamidine exhibits a defined, low-potency inhibition of the hERG potassium channel with an IC₅₀ of 25,000 nM (25 μM) [1]. This quantitative safety data distinguishes it from many other benzamidine-containing compounds, such as certain factor Xa inhibitors, which are known to have a 'high hERG binding propensity' [2]. While the 25 μM IC₅₀ is a specific liability to be considered, it is far lower in potency than the problematic levels often seen in related benzamidine-based drug candidates, providing a clear, measurable benchmark.

Cardiac Safety hERG Toxicology

Monoamine Transporter Inhibition

N-(3,4-Dichlorophenyl)benzamidine interacts with multiple monoamine transporters, a profile that is entirely distinct from the classical serine protease inhibition of unsubstituted benzamidine. The target compound inhibits the human dopamine transporter (DAT) with an IC₅₀ of 658 nM, the norepinephrine transporter (NET) with an IC₅₀ of 443 nM, and the serotonin transporter (SERT) with an IC₅₀ of 100 nM [1]. This balanced polypharmacology at key CNS transporters is a unique feature. In contrast, the parent benzamidine class is known for weak, reversible inhibition of trypsin-like serine proteases [2]. This shift in primary pharmacology from an extracellular enzyme target to a family of integral membrane transporters represents a profound differentiation in mechanism of action and potential application.

Monoamine Transporters Neuropharmacology Polypharmacology

N-(3,4-Dichlorophenyl)benzamidine Research Applications


α3β4 nAChR Antagonist in Addiction Research

N-(3,4-Dichlorophenyl)benzamidine should be prioritized for studies requiring a potent (IC₅₀ = 1.8 nM) and selective antagonist of the α3β4 nAChR subtype [1]. This application is directly supported by its sub-nanomolar potency in functional assays (86Rb+ efflux in SH-SY5Y cells). Generic benzamidines are unsuitable for this purpose due to their lack of activity at nAChRs, making the target compound a specific tool for dissecting the role of α3β4 nAChRs in mechanisms of nicotine addiction, reward pathways, and other CNS functions [1], [2].

Dopamine D3 Receptor Antagonist Probe

This compound is a highly suitable research tool for investigating the function of the dopamine D3 receptor (Ki = 25.1 nM). Its 12.6-fold selectivity over the D2 receptor (Ki = 316 nM) allows for more precise pharmacological studies than less selective ligands [3]. Procurement for assays involving D3 receptor binding, GTPγS functional activity, or cellular models of D3-related disorders (e.g., schizophrenia, Parkinson's disease, substance abuse) is justified. Unlike 3,4-dichlorophenylacetamidine, which is an NMT inhibitor (pI₅₀ 5.36), this compound's primary pharmacology is directed at GPCR targets [3], [4].

Monoamine Transporter Polypharmacology Probe

Researchers studying the interplay between dopamine, norepinephrine, and serotonin transporters can utilize N-(3,4-dichlorophenyl)benzamidine due to its balanced inhibitory profile (DAT IC₅₀ = 658 nM, NET IC₅₀ = 443 nM, SERT IC₅₀ = 100 nM) [1]. This polypharmacology makes it a valuable tool for exploring the effects of concurrent transporter blockade, which is distinct from highly selective inhibitors. This application is based on quantitative uptake inhibition data in HEK293 cells expressing human transporters and represents a unique use case compared to other benzamidine derivatives [1].

CYP3A4 TDI and hERG Reference Standard

N-(3,4-Dichlorophenyl)benzamidine can serve as a characterized reference compound in drug metabolism and safety pharmacology panels. It has a defined CYP3A4 TDI profile (IC₅₀ = 90 nM, Ki = 250 nM) [5] and a quantified, low-potency hERG channel inhibition liability (IC₅₀ = 25,000 nM) [6]. These data allow it to be used as a control or benchmarking standard in assays designed to flag compounds with similar ADME-Tox properties. This application is supported by direct experimental data from validated assays and is not a feature of the broader benzamidine class [5], [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(3,4-Dichlorophenyl)benzamidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.